4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1448074-52-9
VCID: VC4210756
InChI: InChI=1S/C18H25N3O5S2/c1-13-18(14(2)20(3)19-13)28(24,25)21-11-9-17(10-12-21)27(22,23)16-7-5-15(26-4)6-8-16/h5-8,17H,9-12H2,1-4H3
SMILES: CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula: C18H25N3O5S2
Molecular Weight: 427.53

4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

CAS No.: 1448074-52-9

Cat. No.: VC4210756

Molecular Formula: C18H25N3O5S2

Molecular Weight: 427.53

* For research use only. Not for human or veterinary use.

4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine - 1448074-52-9

Specification

CAS No. 1448074-52-9
Molecular Formula C18H25N3O5S2
Molecular Weight 427.53
IUPAC Name 4-(4-methoxyphenyl)sulfonyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine
Standard InChI InChI=1S/C18H25N3O5S2/c1-13-18(14(2)20(3)19-13)28(24,25)21-11-9-17(10-12-21)27(22,23)16-7-5-15(26-4)6-8-16/h5-8,17H,9-12H2,1-4H3
Standard InChI Key YBSQRHOAFYPZAK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Introduction

The compound 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a trisubstituted piperidine derivative. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Below is a detailed exploration of its structure, synthesis, and potential applications.

Synthesis

The synthesis of such compounds typically involves multistep reactions. A common approach includes:

  • Ugi Multicomponent Reaction (Ugi-MCR): This reaction allows for the rapid assembly of complex molecules by combining an aldehyde/ketone, amine, isocyanide, and carboxylic acid.

  • Sulfonation: Introduction of sulfonyl groups via sulfonyl chloride derivatives.

  • Substitution Reactions: Functionalization of the piperidine core with aromatic and heterocyclic substituents.

For instance:

  • A commercially available 4-piperidone can serve as the starting material.

  • Methoxyphenylsulfonyl chloride and trimethylpyrazole derivatives are sequentially reacted under controlled conditions to yield the target compound.

Biological Activity

Trisubstituted piperidines like this compound have shown promise across several therapeutic areas:

Antiviral Activity

Studies on structurally similar compounds reveal their ability to inhibit viral enzymes such as SARS-CoV-2 main protease (Mpro). These inhibitors may bind non-covalently to the enzyme's active site, disrupting viral replication .

Anticancer Potential

Sulfonamide derivatives often exhibit cytotoxic activity against cancer cell lines by interfering with key cellular pathways such as apoptosis induction or cell cycle arrest . The methoxyphenyl and sulfonamide groups enhance selectivity toward tumor cells.

Applications in Drug Development

Given its structural features and documented activities, this compound could be explored further for:

  • Antiviral Therapies: Particularly against coronaviruses or influenza.

  • Oncology: As part of combination therapies targeting resistant tumors.

  • Antimicrobial Agents: For multidrug-resistant bacterial infections.

Research Gaps and Future Directions

While promising, more research is needed to:

  • Optimize pharmacokinetic properties (e.g., solubility and bioavailability).

  • Conduct in vivo efficacy studies across various disease models.

  • Explore structure–activity relationships (SAR) to fine-tune its potency.

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